1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
Scientific Research Applications
Molecular Structures and Crystal Structures
- Molecular and Crystal Structures : Research has shown that molecules like 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which are structurally similar to the chemical , form distinct molecular and crystal structures through hydrogen bonds and pi-pi stacking interactions (Trilleras et al., 2009).
Synthetic Processes and Derivatives
Synthesis of Derivatives : Various syntheses and properties of related pyrido and pyrimidine diones have been explored, which include methods for creating different derivatives of these compounds (Gelling & Wibberley, 1969).
Reactivity and Formation : Studies have investigated the reactivities of compounds like 5-dimethylaminomethylene-6-imino-1,3-dimethyluracil hydrochloride towards active methylene compounds, leading to the formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives (Hirota et al., 1985).
New Synthesis Routes : Novel synthetic routes to related pyrido pyrimidines have been described, highlighting the versatility in synthesizing these compounds (Senga et al., 1982).
Chemical Reactions and Mechanisms
Chemical Reactions and Mechanisms : Studies have detailed the reactions of similar compounds with various thiols, leading to diverse products and insights into reaction mechanisms (Youssefyeh, 1975).
Urease Inhibition Activity : Research has been conducted on substituted pyrido pyrimidine diones for their potential urease inhibition activity, an important aspect in medicinal chemistry (Rauf et al., 2010).
Advanced Synthesis Techniques
Green Synthesis Methods : Innovations in green chemistry have been applied to the synthesis of pyrazolo-based pyrido pyrimidine diones, emphasizing eco-friendly approaches (Heravi & Daraie, 2016).
Regioselective Synthesis : There has been a focus on regioselective synthesis methods for producing pyrano and furo pyrimidine diones, crucial for achieving specific molecular targets (Majumdar & Das, 1997).
Novel Derivatives and Applications
Novel Derivatives Synthesis : Research has also explored the synthesis of novel nitrogen-containing heterocyclic derivatives of pyrimidine diones, which have a range of potential applications (Harutyunyan, 2016).
Thermal Rearrangement in Synthesis : Thermal sigmatropic rearrangement methods have been employed to create pyrimidine-annelated heterocycles, showcasing advanced synthetic techniques (Majumdar et al., 2001).
Diastereoselective Synthesis : Researchers have developed diastereoselective synthesis methods for dihydrofuropyrido pyrimidines, contributing to stereochemistry knowledge (Ahadi et al., 2014).
Cyclization Reactions : The cyclization reactions of aminopyrimidinones with derivatives have been studied, revealing insights into reaction selectivity and mechanisms (Quiroga et al., 1997).
Catalyzed Multicomponent Synthesis : The synthesis of pyridine-pyrimidines via a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid has been investigated, showcasing the use of catalysts in complex reactions (Rahmani et al., 2018).
Structural Analysis and Pharmacological Potential
X-Ray Structural Analysis : X-ray structural analysis has been conducted on similar compounds, providing detailed insights into their molecular configurations (Hegab et al., 2008).
Antiviral Evaluation : Some derivatives have been synthesized for antiviral evaluation, indicating the potential pharmacological applications of these compounds (Shamroukh et al., 2007).
Molecular and Crystal Structure Determination : Detailed molecular and crystal structure determination has been a significant aspect of the research, enhancing understanding of these compounds (Wolska & Herold, 2002).
Reactions with Aldehydes : The reactions of 6-amino-1,3-dimethyluracil with aldehydes have been studied, which is relevant to the synthesis of pyrido pyrimidines (Azev et al., 2015).
Novel Chromeno Derivative Synthesis : An efficient synthesis method for chromeno pyrimidine diones has been developed, expanding the range of potential derivatives (Alizadeh et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It can be inferred from similar compounds that the presence of the pyrido[2,3-d]pyrimidine scaffold is important for interactions with the amino acids present in the active site of the target enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Given that similar compounds have been identified as pi3k inhibitors , it can be inferred that this compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, survival, and growth .
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity as inhibitors of their target enzymes . This inhibition can lead to genomic dysfunction and cell death, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activity . For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Cellular Effects
Related compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties
Molecular Mechanism
Related compounds have been shown to inhibit enzymes such as PI3K . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(7-8-17-14)25-9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLNBZVNWFSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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